L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl-
Description
The compound L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- is a tetrapeptide derivative of L-serine, sequentially conjugated with asparagine (Asn), tyrosine (Tyr), alanine (Ala), and isoleucine (Ile). Such peptides are typically involved in signaling, enzymatic co-functions, or therapeutic applications due to their amino acid composition. For instance, L-serine’s role as an NMDAR co-agonist is well-documented in neurological disorders , while tyrosine’s hydroxyl group may confer receptor-binding specificity .
Properties
CAS No. |
610781-95-8 |
|---|---|
Molecular Formula |
C25H38N6O9 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H38N6O9/c1-4-12(2)20(24(38)30-18(11-32)25(39)40)31-21(35)13(3)28-23(37)17(9-14-5-7-15(33)8-6-14)29-22(36)16(26)10-19(27)34/h5-8,12-13,16-18,20,32-33H,4,9-11,26H2,1-3H3,(H2,27,34)(H,28,37)(H,29,36)(H,30,38)(H,31,35)(H,39,40)/t12-,13-,16-,17-,18-,20-/m0/s1 |
InChI Key |
NRUVZXJWUYMGMW-FZTXUCOLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Serine, L-asparaginyl-L-tyrosyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways:
Neuroprotection: L-serine acts as a neuroprotective agent by activating glycine receptors and inhibiting microglial activation.
Cell Signaling: The peptide can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
L-Serine, L-isoleucyl-L-serylglycyl-L-isoleucyl-L-asparaginyl-L-alanyl- (CAS: 863208-29-1)
- Molecular Formula : C₂₇H₄₈N₈O₁₁
- Molecular Weight : 660.717 g/mol
- Key Features : Includes a glycine residue and repeats of isoleucine, enhancing hydrophobicity. This may reduce solubility compared to the target compound, which lacks glycine. Glycine’s flexibility could alter conformational stability in biological environments .
L-Serine, L-asparaginyl-L-asparaginyl-L-tyrosyl-L-isoleucyl-L-methionyl (CAS: 921766-07-6)
- Molecular Formula: Not explicitly stated, but likely larger due to two asparagine residues and methionine.
- Methionine’s susceptibility to oxidation may limit shelf life compared to the target compound .
L-Serine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS: 574750-43-9)
- Molecular Weight : 947.49277 g/mol (Exact Mass)
- Physical Properties : Boiling point 1493.8°C, density 1.317 g/cm³, pKa 3.01.
- Key Features : Contains threonine and valine, which enhance structural rigidity and proteolytic resistance. The extended chain length (9 residues) contrasts with the shorter target compound, suggesting divergent pharmacokinetics .
Functional and Therapeutic Comparisons
Enzymatic Interactions
- L-Serine Biosynthesis Pathways : highlights conserved enzymes (PGDH, PSAT) in Mycobacterium tuberculosis, suggesting microbial peptides with serine residues may exploit similar pathways. However, elongated sequences (e.g., asparaginyl-tyrosyl motifs) likely require specialized synthetases .
Stability and Bioavailability
- Hydrophobic vs. Polar Residues : Compounds with alanine, isoleucine, and leucine (e.g., CAS 574750-43-9) exhibit lower aqueous solubility, whereas asparagine and tyrosine improve membrane permeability .
- Degradation Risks : Methionine-containing peptides (CAS 921766-07-6) face oxidative degradation, unlike the target compound’s more stable alanine-isoleucine terminus .
Data Tables
Table 1. Molecular Properties of Selected Peptides
Table 2. Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
